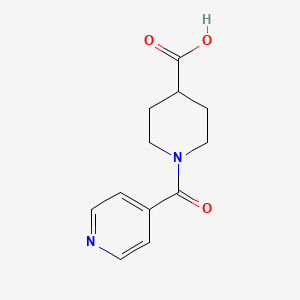
N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse biological activities and have been studied for their potential as therapeutic agents in various medical fields. The specific compound is characterized by the presence of an amino group and a methyl group on the phenyl ring, as well as two chlorine atoms on the benzamide moiety.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride with an amine compound. For instance, the synthesis of dichlorobenzamide derivatives has been reported where 3,5-dichlorobenzoyl chloride reacts with arylamine compounds to yield a series of dichlorobenzamide derivatives in good yields . Although the exact synthesis of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing 4-amino-2-methylphenylamine as the starting amine.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). X-ray crystallography can also provide detailed insights into the crystal structure of these compounds . The presence of substituents like chlorine atoms and methyl groups can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including condensation with nucleophiles to give amino acid derivatives, as seen in the reactions of N-Benzyl-2,4-dichlorobenzamide . The presence of the amino group in N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide could potentially allow for similar reactions, leading to the formation of various functionalized products that could have interesting biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like chlorine can affect the acidity of the amide hydrogen, while electron-donating groups like the amino and methyl groups can impact the electronic distribution within the molecule. These properties can be studied through spectroscopic methods and quantum chemical investigations, as demonstrated for other benzamide derivatives . The physical properties such as solubility, melting point, and stability are also important for the practical application of these compounds in pharmaceutical formulations.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research by Vamecq et al. (2000) explored a series of compounds including derivatives of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, assessing their anticonvulsant and neurotoxic properties. The study highlighted the potential of certain compounds in this series for their effectiveness in seizure models, suggesting a role in anticonvulsant therapy (Vamecq et al., 2000).
Antitumor Applications
Bradshaw et al. (2002) reported on the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which share structural similarities with N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide. The study suggested these compounds have selective and potent antitumor characteristics, indicating potential applications in cancer treatment (Bradshaw et al., 2002).
Antimicrobial Activity
In a study by Bektaş et al. (2007), novel derivatives of 1,2,4-Triazole, including those structurally related to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, were synthesized and demonstrated to possess good or moderate activities against certain microorganisms, indicating a potential role in antimicrobial treatments (Bektaş et al., 2007).
Corrosion Inhibition
Research conducted by Bentiss et al. (2009) on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which is chemically related to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, revealed its effectiveness as a corrosion inhibitor in acidic media. This suggests possible applications in industrial processes involving metal protection (Bentiss et al., 2009).
DNA Adduct Formation in Tumor Cells
Leong et al. (2003) discussed the formation of DNA adducts in sensitive tumor cells by 2-(4-Aminophenyl)benzothiazoles, which again are structurally akin to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide. This indicates a potential mechanism by which these compounds exert antitumor effects (Leong et al., 2003).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-4-12(17)2-3-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPVPCIIIGPVDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


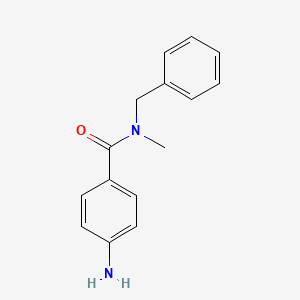
![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
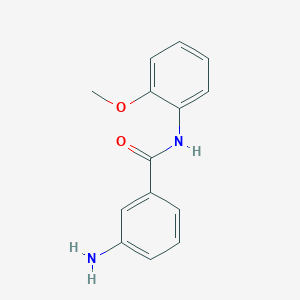


![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

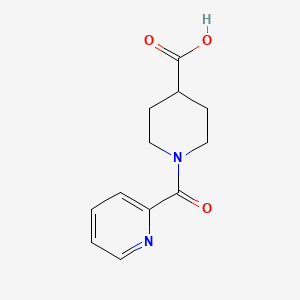
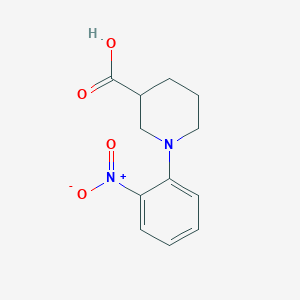

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)
